Platynecine 7,9-trimethoxybenzoate diester
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Overview
Description
Platynecine 7,9-trimethoxybenzoate diester is a derivative of platynecine, a type of pyrrolizidine alkaloid Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species and are known for their toxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of platynecine 7,9-trimethoxybenzoate diester typically involves the esterification of platynecine with 7,9-trimethoxybenzoic acid. The process begins with the catalytic hydrogenation of retronecine to obtain platynecine . The esterification reaction is carried out using glutaric anhydride derivatives, yielding mainly the 9-monoesters of platynecine . Lactonization is then performed under high dilution conditions via S-2-pyridyl thioesters to produce the desired diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Platynecine 7,9-trimethoxybenzoate diester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar solvents.
Major Products Formed
Scientific Research Applications
Platynecine 7,9-trimethoxybenzoate diester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of pyrrolizidine alkaloids.
Mechanism of Action
The mechanism of action of platynecine 7,9-trimethoxybenzoate diester involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity . The compound primarily targets the liver, where it undergoes metabolic activation by cytochrome P450 enzymes, resulting in the formation of toxic pyrrole-protein and pyrrole-DNA adducts .
Comparison with Similar Compounds
Similar Compounds
Retronecine: A noncyclic diester with similar structural features but different reactivity and toxicity profiles.
Platyphylline: Another platynecine-type pyrrolizidine alkaloid with distinct pharmacological properties.
Monocrotaline: An eleven-membered cyclic diester with higher cytotoxicity compared to platynecine derivatives.
Uniqueness
Platynecine 7,9-trimethoxybenzoate diester is unique due to its specific esterification pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .
Properties
CAS No. |
39818-20-7 |
---|---|
Molecular Formula |
C28H35NO10 |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-(3,4,5-trimethoxybenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H35NO10/c1-32-20-11-17(12-21(33-2)25(20)36-5)27(30)38-15-16-7-9-29-10-8-19(24(16)29)39-28(31)18-13-22(34-3)26(37-6)23(14-18)35-4/h11-14,16,19,24H,7-10,15H2,1-6H3/t16-,19-,24-/m1/s1 |
InChI Key |
JBPRIJMEDPQESJ-SWWFSWNPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2CCN3C2C(CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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